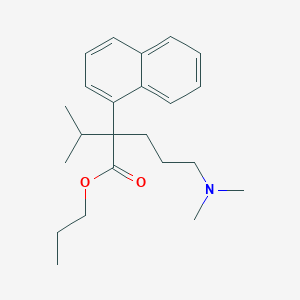
Derrusnin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Derrusnin is a naturally occurring compound belonging to the class of 3-aryl-4-hydroxycoumarins It is known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Derrusnin can be synthesized through a Rhodium (II)-mediated arylation of diazocoumarin. The process involves the following steps :
- Diazocoumarin is suspended in an aromatic compound.
- A Rhodium (II) catalyst is added to the mixture.
- The mixture is brought to reflux under nitrogen and vigorous stirring for several hours.
- The reaction progress is monitored using Thin Layer Chromatography or High-Performance Liquid Chromatography.
- The crude reaction mixture is evaporated to dryness and purified using silica gel chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route involving Rhodium (II)-mediated arylation can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Derrusnin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Derrusnin has several scientific research applications, including :
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anticoagulant agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Derrusnin can be compared with other similar compounds, such as :
Coumarin: A parent compound with a similar core structure but lacking the aryl and hydroxy substituents.
Warfarin: A well-known anticoagulant that shares structural similarities with this compound but has different substituents and a distinct mechanism of action.
Dicoumarol: Another anticoagulant with a similar coumarin backbone but different substituents.
Uniqueness of this compound: this compound’s unique combination of aryl and hydroxy substituents on the coumarin backbone distinguishes it from other related compounds. This structural uniqueness contributes to its specific chemical reactivity and potential biological activities.
Comparison with Similar Compounds
- Coumarin
- Warfarin
- Dicoumarol
Properties
CAS No. |
14736-62-0 |
|---|---|
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4,5,7-trimethoxychromen-2-one |
InChI |
InChI=1S/C19H16O7/c1-21-11-7-14(22-2)17-15(8-11)26-19(20)16(18(17)23-3)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |
InChI Key |
PZYZNVLXKYMURF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















